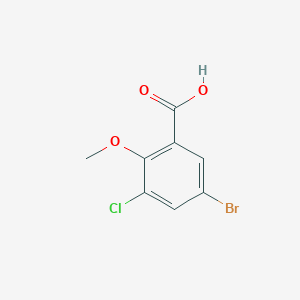

5-Bromo-3-chloro-2-methoxybenzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

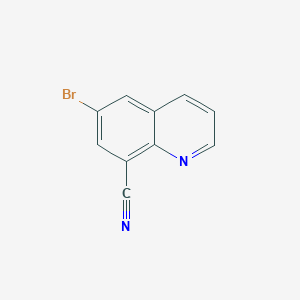

5-Bromo-3-chloro-2-methoxybenzoic acid is a chemical compound with the empirical formula C8H6BrClO3 . It has a molecular weight of 231.04 .

Synthesis Analysis

A preparation method of 5-bromo-2-chlorobenzoic acid has been disclosed in a patent . The method takes 2-chlorobenzoic acid as a raw material, and a monobromination reaction is carried out in an NBS/sulfuric acid system to prepare 5-bromo-2-chlorobenzoic acid .Molecular Structure Analysis

The molecular structure of 5-Bromo-3-chloro-2-methoxybenzoic acid can be represented by the SMILES stringCOc1ccc(Br)cc1C(O)=O . The InChI key for this compound is JFDUXZIRWBYBAQ-UHFFFAOYSA-N .

Aplicaciones Científicas De Investigación

Applications in Algae-Derived Compounds

Research has explored various bromophenol derivatives, including 3-bromo-5-hydroxy-4-methoxybenzoic acid, derived from the red alga Rhodomela confervoides. These compounds were investigated for their potential against human cancer cell lines and microorganisms, although they were found inactive in these applications (Zhao et al., 2004).

Thermal Properties in Complexes

Studies have been conducted on the thermal properties of complexes involving similar compounds, like 5-chloro-2-methoxybenzoic acid. These studies focused on lanthanides(III) and some d-block elements, revealing insights into their stability and decomposition behavior in different atmospheres (Ferenc & Bocian, 2003).

Role in Luminescence and Thermal Analysis

Research on lanthanide complexes, including those with 2-bromo-5-methoxybenzoic acid, has provided valuable insights into their crystal structures, thermodynamic properties, and luminescence behaviors. These findings are significant for understanding the physical and chemical characteristics of such complexes (Wu et al., 2018).

Synthesis and Structural Features

The synthesis and structural analysis of compounds closely related to 5-Bromo-3-chloro-2-methoxybenzoic acid, such as tris(5-bromo-2-methoxyphenyl)antimony dicarboxylates, have been studied. This research contributes to the understanding of the molecular structure and potential applications of such compounds (Sharutin et al., 2014).

Solubility Studies and Model Correlations

Investigations into the solubility of various compounds, including 2-methoxybenzoic acid and its derivatives, have led to the development of Abraham model correlations. These correlations are crucial for understanding the solubility behavior of these compounds in different solvents (Liu et al., 2020).

Application in Photodynamic Therapy

Research into new zinc phthalocyanine derivatives, including those substituted with groups containing 5-bromo-2-hydroxy-3-methoxybenzylidene, has shown potential for applications in photodynamic therapy for cancer treatment. The focus here is on their photophysical and photochemical properties (Pişkin et al., 2020).

Bromodemercuration Studies

Studies on the synthesis and bromodemercuration of permercurated arenes, including derivatives of methoxybenzoate, offer insights into the chemical processes and potential applications of these compounds in various fields (Deacon & Farquharson, 1976).

Safety and Hazards

The safety data sheet for a related compound, 5-Bromo-2-chlorobenzoic acid, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Propiedades

IUPAC Name |

5-bromo-3-chloro-2-methoxybenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClO3/c1-13-7-5(8(11)12)2-4(9)3-6(7)10/h2-3H,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTWWSRFXIBXDPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1Cl)Br)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.49 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![11-(Adamantan-1-yl)-8-thia-3,10-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaene-4,6-diol](/img/structure/B2600117.png)

![2-{[(4-Bromo-2-methylphenyl)amino]methyl}-6-methoxyphenol](/img/structure/B2600120.png)

![2-(8-(4-chlorophenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2600124.png)

![6-({4-ethyl-5-[(2-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methoxy)-2-phenyl-3(2H)-pyridazinone](/img/structure/B2600125.png)

![2-[2-({2-[(4-ethylphenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-(4-methylbenzyl)acetamide](/img/structure/B2600128.png)

![(Z)-ethyl 2-(1-(3-((3-allyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate](/img/structure/B2600133.png)

![4-methoxy-N-(2-(6-((2-oxo-2-(phenylamino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2600136.png)

![(3S)-5-Methyl-3-[[[(3S,4S)-4-methylpyrrolidine-3-carbonyl]amino]methyl]hexanoic acid](/img/structure/B2600139.png)

![[3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propyl]amine hydrochloride](/img/structure/B2600140.png)